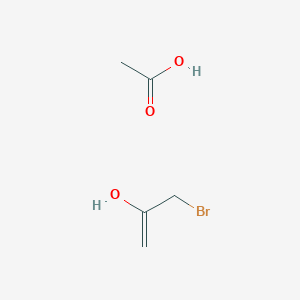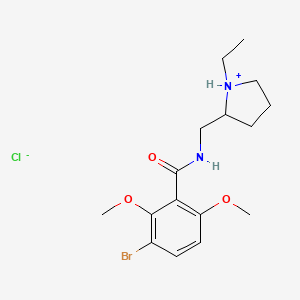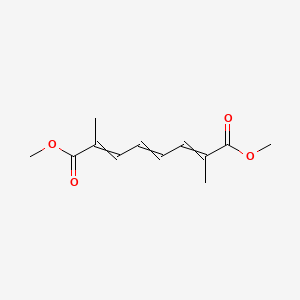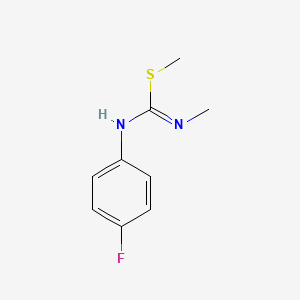![molecular formula C10H20N2 B14407070 Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 85152-52-9](/img/structure/B14407070.png)
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound with a piperidine ring structure. This compound is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- typically involves the reaction of piperidine with tert-butyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the imino group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the reaction. Additionally, microwave irradiation has been explored as a method to accelerate the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs for various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.
Uniqueness
Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
85152-52-9 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
N-tert-butyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C10H20N2/c1-10(2,3)11-9-12-7-5-4-6-8-12/h9H,4-8H2,1-3H3 |
Clé InChI |
ODLONPGLLWWFRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)






![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
